2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and methoxyphenyl groups. This compound belongs to the class of carboxamides and is characterized by its potential applications in medicinal chemistry and pharmacology, particularly in the development of new therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged with specific identifiers such as CAS number and molecular formula. It is primarily used in research settings for its biological activity and synthetic utility.
This compound is classified under the following categories:
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The process may begin with the preparation of key intermediates through reactions such as:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. Protecting groups may also be employed to prevent unwanted reactions at sensitive sites during the synthesis.
The molecular structure of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide features:
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)OC)OC
InChI=1S/C21H24N2O5/c1-26-17-8-5-16(6-9-17)23-13-15(10-20(23)24)21(25)22-12-14-4-7-18(27-2)11-19(14)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25)
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The presence of methoxy groups likely enhances its binding affinity due to increased lipophilicity.
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific uses:
This compound's unique structure and properties make it a valuable subject for ongoing research in drug development and synthetic methodologies.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1